molecular formula C28H20BrNO4 B341138 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

Cat. No.: B341138
M. Wt: 514.4 g/mol
InChI Key: AVZXPPLHAVRGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-bromophenylacetic acid with 2-[(diphenylamino)carbonyl]benzoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sulfuric acid, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate involves its interaction with molecular targets through its functional groups. The carbonyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate include:

Properties

Molecular Formula

C28H20BrNO4

Molecular Weight

514.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(diphenylcarbamoyl)benzoate

InChI

InChI=1S/C28H20BrNO4/c29-21-17-15-20(16-18-21)26(31)19-34-28(33)25-14-8-7-13-24(25)27(32)30(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-18H,19H2

InChI Key

AVZXPPLHAVRGFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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